molecular formula C18H30N2 B124703 (R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine CAS No. 153837-28-6

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Cat. No.: B124703
CAS No.: 153837-28-6
M. Wt: 274.4 g/mol
InChI Key: RUWFXOINQANLGF-KRWDZBQOSA-N
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Description

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is a chiral amine compound that features a piperidine ring, a phenyl group, and a dimethylated amine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine can be achieved through several methods, including biocatalytic and chemical approaches. One notable method involves the use of transaminases, which offer an environmentally and economically attractive route for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to produce the ®-enantiomers with high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the asymmetric synthesis process to achieve high yields and purity. The use of biocatalysts, such as transaminases, in large-scale production is favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce ketones or other functional groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the piperidine ring, which imparts distinct pharmacological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFXOINQANLGF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428824
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153837-28-6
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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